molecular formula C10H13NO2 B1317044 Ethyl 2-amino-6-methylbenzoate CAS No. 90259-52-2

Ethyl 2-amino-6-methylbenzoate

Cat. No.: B1317044
CAS No.: 90259-52-2
M. Wt: 179.22 g/mol
InChI Key: PNABFOOCARYOBG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an amino group is substituted at the ortho position relative to the ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct amination of ethyl 6-methylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst, such as palladium on carbon, to facilitate the amination process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pressure control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-amino-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-amino-6-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methylbenzoate: Similar structure but with the amino group at a different position.

    Ethyl 2-amino-6-chlorobenzoate: Similar structure but with a chlorine substituent instead of a methyl group.

    Ethyl 2-amino-6-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their substituents.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABFOOCARYOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575780
Record name Ethyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90259-52-2
Record name Ethyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture of 185 g of ethyl 6-methyl-2-nitrobenzoate and 176 g of powdered iron in 343 mL of glacial acetic acid and 2200 mL of ethanol was heated at reflux for 5 hours. The reaction mixture was allowed to cool, diluted with excess water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated to an orange oil 148.3 g.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
343 mL
Type
solvent
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
176 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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